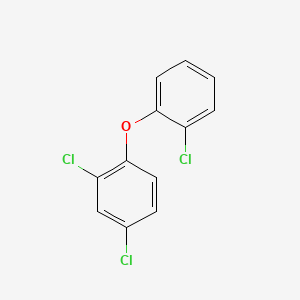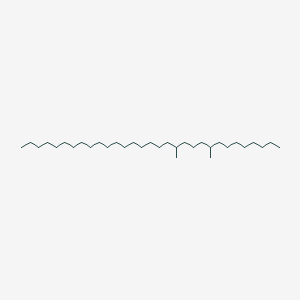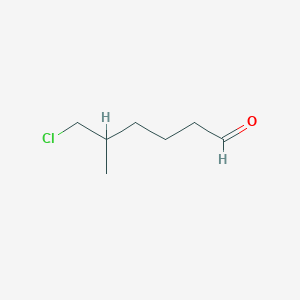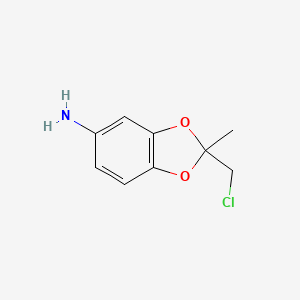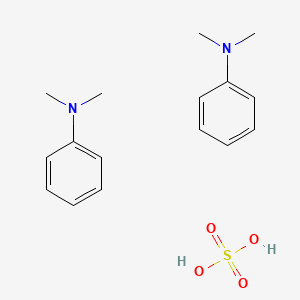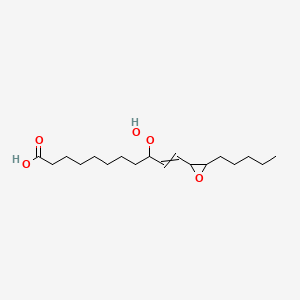
9-Hydroperoxy-11-(3-pentyloxiran-2-YL)undec-10-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Hydroperoxy-11-(3-pentyloxiran-2-YL)undec-10-enoic acid is a complex organic compound that belongs to the class of long-chain fatty acids This compound is characterized by the presence of a hydroperoxy group, an oxirane ring, and a long aliphatic chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Hydroperoxy-11-(3-pentyloxiran-2-YL)undec-10-enoic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the epoxidation of an unsaturated fatty acid, followed by hydroperoxidation. The reaction conditions often require the use of specific catalysts and controlled environments to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize yield and purity, often involving continuous monitoring and adjustment of reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
9-Hydroperoxy-11-(3-pentyloxiran-2-YL)undec-10-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroperoxy group can be further oxidized to form different products.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Applications De Recherche Scientifique
9-Hydroperoxy-11-(3-pentyloxiran-2-YL)undec-10-enoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its role in biological processes and potential as a bioactive compound.
Medicine: Investigated for its potential therapeutic properties and use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 9-Hydroperoxy-11-(3-pentyloxiran-2-YL)undec-10-enoic acid involves its interaction with specific molecular targets and pathways. The hydroperoxy group and oxirane ring are key functional groups that participate in various biochemical reactions. These interactions can lead to the modulation of biological processes and the exertion of specific effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Vernolic Acid: A monounsaturated epoxy fatty acid with a similar structure but different functional groups.
12,13-Epoxy-9-hydroxy-10-octadecenoate: Another epoxy fatty acid with distinct properties.
Uniqueness
9-Hydroperoxy-11-(3-pentyloxiran-2-YL)undec-10-enoic acid is unique due to its specific combination of functional groups and long aliphatic chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
66547-14-6 |
|---|---|
Formule moléculaire |
C18H32O5 |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
9-hydroperoxy-11-(3-pentyloxiran-2-yl)undec-10-enoic acid |
InChI |
InChI=1S/C18H32O5/c1-2-3-7-11-16-17(22-16)14-13-15(23-21)10-8-5-4-6-9-12-18(19)20/h13-17,21H,2-12H2,1H3,(H,19,20) |
Clé InChI |
SZMWZFAMDRNPCL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1C(O1)C=CC(CCCCCCCC(=O)O)OO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


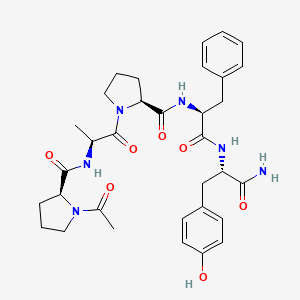
![2-Methyl-6-[(trifluoromethyl)sulfanyl]quinoline](/img/structure/B14464556.png)
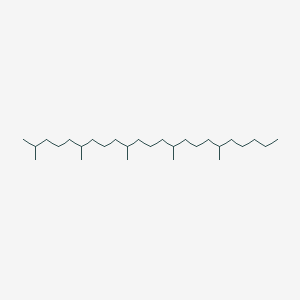

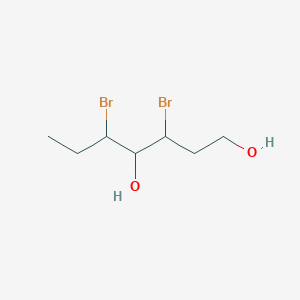
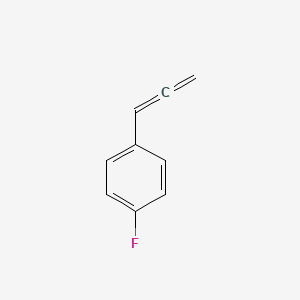
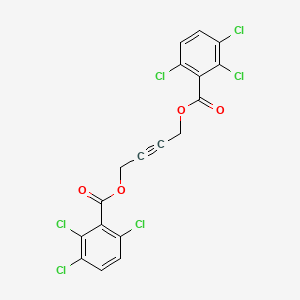

![[(E)-2,3-diiodoprop-2-enyl] N-(4-chlorophenyl)carbamate](/img/structure/B14464587.png)
